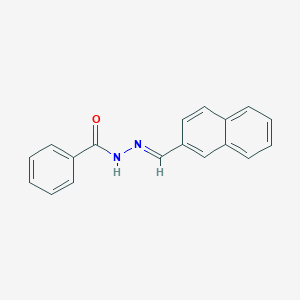

N'-(2-naphthylmethylene)benzohydrazide

Description

N'-(2-Naphthylmethylene)benzohydrazide (CAS: 303760-60-3) is a hydrazone derivative synthesized via condensation of benzohydrazide with 2-naphthaldehyde. Its structure features a benzohydrazide core conjugated to a 2-naphthylmethylene group, enabling π-π stacking and hydrogen bonding interactions.

Properties

Molecular Formula |

C18H14N2O |

|---|---|

Molecular Weight |

274.3g/mol |

IUPAC Name |

N-[(E)-naphthalen-2-ylmethylideneamino]benzamide |

InChI |

InChI=1S/C18H14N2O/c21-18(16-7-2-1-3-8-16)20-19-13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H,(H,20,21)/b19-13+ |

InChI Key |

PELFDAIRBMAVCL-CPNJWEJPSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzohydrazide Derivatives

Key Observations :

- Substituent Effects : Electron-donating groups (e.g., methoxy in H18–H22) enhance solubility and stability, while bulky groups (e.g., naphthyl) may reduce reaction yields due to steric hindrance .

- Synthetic Flexibility : The condensation step allows modular substitution, enabling tailored biological or electronic properties .

Physicochemical Properties

Theoretical studies () suggest that substituents like dimethylamino groups lower the HOMO-LUMO gap (ΔE = 4.2 eV vs.

Anticancer Activity

Table 2: Cytotoxic Activity of Benzohydrazide Derivatives

| Compound | Cell Line (IC₅₀, µM) | Reference |

|---|---|---|

| 5a () | A549 (0.0316) | |

| 5c () | A549 (0.06) | |

| Cisplatin (Control) | A549 (0.045–0.052) | |

| CHBH () | Multiple cancer lines (LSD1 inhibition) |

Key Findings :

- Halogenated derivatives (e.g., 5a: 4-chloro, 2,4-dichloro) exhibit superior cytotoxicity, with IC₅₀ values surpassing cisplatin .

- The 2-naphthyl group in the target compound may enhance DNA intercalation or kinase inhibition, though specific data are lacking .

Antimicrobial and Antioxidant Activity

- Antimicrobial : Derivatives with thiophene (S3) or 4-chloro (S4) substituents show moderate activity against S. aureus and E. coli (MIC = 12.5–25 µg/mL) .

- Antioxidant : Methoxy-substituted derivatives (e.g., H18–H22) demonstrate strong DPPH radical scavenging (IC₅₀ = 18–22 µM), attributed to electron-donating groups stabilizing free radicals .

Electronic and Reactivity Profiles

Theoretical calculations () highlight that:

- N'-(4-Dimethylaminobenzylidene)benzohydrazide: Lower ΔE (4.2 eV), higher hardness (η = 2.1 eV), and elevated dipole moment (μ = 5.6 Debye) compared to unsubstituted analogs, favoring nucleophilic attack and antibacterial activity .

- 2-Naphthyl Substituent : Expected to increase π-π interactions and binding affinity in enzyme pockets, though experimental validation is needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.